molecular formula C5H4N4O3 B131465 Uric acid CAS No. 69-93-2

Uric acid

Cat. No. B131465
M. Wt: 168.11 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05185257

Procedure details

50 mM tris-hydrochloric acid buffer (2.9 ml) and 0.1 ml of a 10 mM aqueous solution of xanthine are mixed, and this mixture is pre-heated at 37° C. After 0.01 ml of enzyme solution is added and gently mixed, the increase of absorbance at 293 nm per minute is determined using a spectrophotometer thermostated at 37° C. with distilled water as the control. The xanthine oxidase activity is expressed on the assumption that the amount of enzyme which produces 1 μmol of uric acid per minute under the conditions described above is taken as 1 unit (U).
[Compound]
Name
tris-hydrochloric acid
Quantity
2.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enzyme solution
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[O:3].[OH2:12]>>[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][C:7](=[O:12])[NH:6][C:5]=2[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
tris-hydrochloric acid
Quantity
2.9 mL
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O
Step Two
Name
enzyme solution
Quantity
0.01 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
gently mixed
TEMPERATURE
Type
TEMPERATURE
Details
the increase of absorbance at 293 nm per minute
CUSTOM
Type
CUSTOM
Details
at 37° C.

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 μmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.